
3-tert-ブチルジメチルシリルオキシベンズアルデヒド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 3-(t-Butyldimethylsilyloxy)benzaldehyde often involves reactions that introduce the t-butyldimethylsilyloxy group into the molecule. For example, the synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate describes a method that could be applied to or parallel the synthesis of our compound of interest. These reactions have been explored for their efficiency and stereoselectivity, showcasing the importance of the t-butyldimethylsilyloxy group in organic synthesis (Angle & Belanger, 2004).
Molecular Structure Analysis
The molecular structure of 3-(t-Butyldimethylsilyloxy)benzaldehyde and related compounds can be studied through various spectroscopic methods and sometimes through X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of functional groups, and the electronic structure, which are crucial for understanding the reactivity and properties of the compound. Studies on related compounds, such as those involving the selective deprotection of benzaldehyde diethyl acetals, provide insights into the structural aspects of similar molecules (Ishida et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-(t-Butyldimethylsilyloxy)benzaldehyde are varied and can be tailored to achieve specific products. For instance, palladium-catalyzed coupling reactions have been used to create (3,4-dihydroxyalkenyl)benzaldehydes, a reaction that highlights the compound's versatility in forming carbon-carbon bonds and its utility in synthesizing complex molecules (Nokami et al., 1998).
科学的研究の応用
中間体の調製
3-tert-ブチルジメチルシリルオキシベンズアルデヒドは、さまざまな複雑な有機化合物の中間体の調製に使用されます 。これらの中間体は、幅広い化学物質の合成に不可欠です。
ニャトランギン合成
この化合物は、ニャトランギンの合成において重要な役割を果たします 。ニャトランギンは、海洋生物から単離された天然物の一種であり、その潜在的な生物活性について研究されています。
アプシリトキシン合成
3-tert-ブチルジメチルシリルオキシベンズアルデヒドは、アプシリトキシン合成にも使用されます 。アプシリトキシンは、腫瘍促進活性など、重要な生物活性を示す海洋天然物です。
その他のシアノトキシン合成
アプシリトキシンに加えて、この化合物は、その他のシアノトキシン合成にも使用されます 。シアノトキシンは、シアノバクテリアによって生成される毒素であり、ヒトの健康と環境への潜在的な影響のために注目されています。
有機化学研究
さまざまな複雑な有機化合物の合成における役割から、3-tert-ブチルジメチルシリルオキシベンズアルデヒドは、有機化学研究において注目されています 。反応機構の研究、新しい合成方法の開発など、さまざまな用途が考えられます。
Safety and Hazards
3-(t-Butyldimethylsilyloxy)benzaldehyde is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEJMRFPMLLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458768 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96013-95-5 | |
| Record name | 3-(t-Butyldimethylsilyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

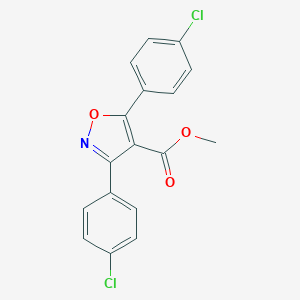
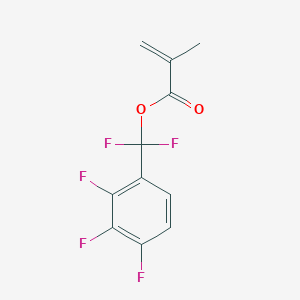

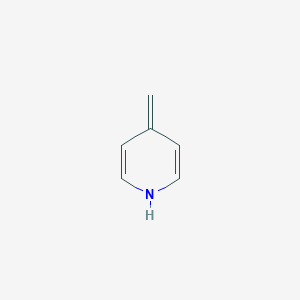
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
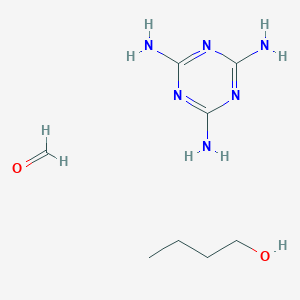
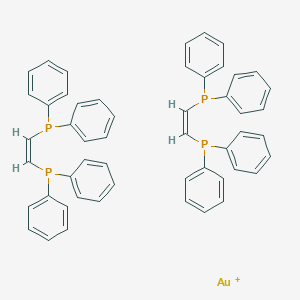
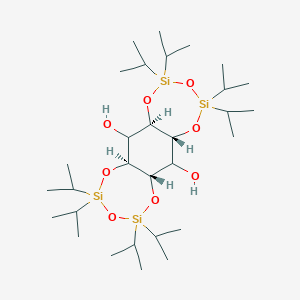
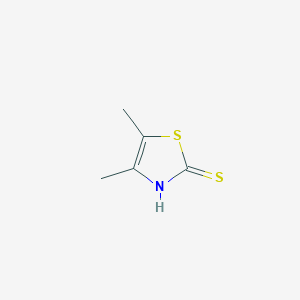
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
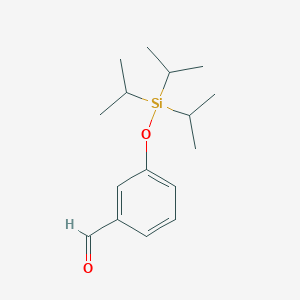
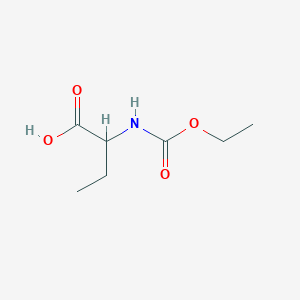
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)